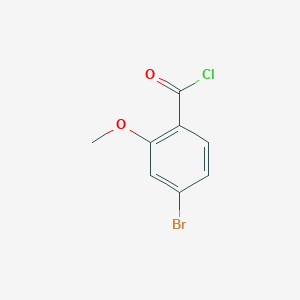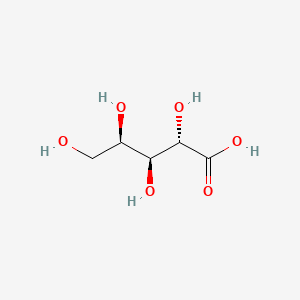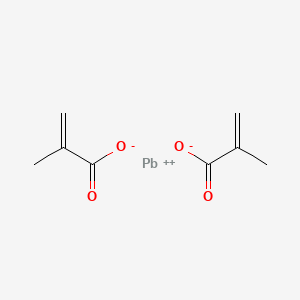
Tris(dibenzylideneacetone)dipalladium(0)
Übersicht
Beschreibung
Tris(dibenzylideneacetone)dipalladium(0): Pd2(dba)3 , is an organopalladium compound. It is a dark-purple/brown solid that is modestly soluble in organic solvents. This compound is widely used as a homogeneous catalyst in organic synthesis due to its ability to easily displace its ligands.
Wirkmechanismus
Target of Action
Tris(dibenzylideneacetone)dipalladium(0), also known as [Pd2(dba)3], is an organopalladium compound . The primary targets of this compound are various biochemical reactions where it acts as a catalyst . It is particularly used in palladium-mediated transformations .
Mode of Action
The compound is a complex of palladium(0) with dibenzylideneacetone (dba). The Pd(0) centres are bound to the alkene parts of the dba ligands . It is known for its high reactivity and ability to facilitate oxidative addition reactions . It acts as a catalyst for several reactions including Suzuki cross-coupling, Heck coupling, arylation, Buchwald-Hartwig amination, and fluorination .
Biochemical Pathways
The compound is used in various biochemical pathways, particularly in coupling reactions. Examples of reactions using this reagent are the Negishi coupling, Suzuki coupling, Carroll rearrangement, and Trost asymmetric allylic alkylation, as well as Buchwald–Hartwig amination . It has been shown to be effective in promoting coupling reactions between aryl halides and boronic acids .
Pharmacokinetics
It is known that the compound is a dark-purple/brown solid, which is modestly soluble in organic solvents . This solubility could potentially influence its distribution and elimination in a biological system.
Result of Action
The result of the action of Tris(dibenzylideneacetone)dipalladium(0) is the facilitation of various biochemical reactions. For example, it has been shown to reduce melanoma cell proliferation by inhibiting the activation of MAPK, Akt, STAT3, and phospho-S6 kinase, and downregulating the expression of N-myristoyltransferase-1 .
Action Environment
The action of Tris(dibenzylideneacetone)dipalladium(0) can be influenced by various environmental factors. For instance, the compound is often used in catalytic amounts, suggesting that its efficacy could be influenced by the concentration of other reactants in the environment . Additionally, because it is commonly recrystallized from chloroform, the presence of this solvent could potentially influence its stability and action .
Biochemische Analyse
Biochemical Properties
Tris(dibenzylideneacetone)dipalladium(0) has been found to interact with various biomolecules, particularly enzymes and proteins involved in the STAT3 signaling pathway . It abrogates the STAT3 signaling pathway in both models by elevating the expression of SHP2 .
Cellular Effects
Tris(dibenzylideneacetone)dipalladium(0) has been shown to inhibit cell proliferation, migration, invasion, and regress tumor metastasis . It decreases cell viability, increases apoptosis, and inhibits IL-6 induced/constitutive activation of STAT3, JAK1, JAK2, and Src in hepatocellular carcinoma (HCC) and multiple myeloma (MM) cells .
Molecular Mechanism
The molecular mechanism of Tris(dibenzylideneacetone)dipalladium(0) involves inhibition of the STAT3 signaling pathway. It abrogates the STAT3 signaling pathway by elevating the expression of SHP2 . This leads to decreased cell viability, increased apoptosis, and inhibition of IL-6 induced/constitutive activation of STAT3, JAK1, JAK2, and Src .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Tris(dibenzylideneacetone)dipalladium(0) is typically synthesized through the reaction of palladium(II) acetate with dibenzylideneacetone in the presence of a reducing agent such as sodium formate or hydrazine. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: : On an industrial scale, the compound is produced using similar methods but with optimized reaction conditions to ensure high yield and purity. Large-scale production often involves continuous flow reactors and advanced purification techniques to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: : Tris(dibenzylideneacetone)dipalladium(0) is primarily used in cross-coupling reactions , such as the Buchwald-Hartwig amination , which forms carbon-nitrogen bonds. It is also used in carbon-carbon bond formation reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions: : Typical reagents include aryl halides, boronic acids, and amines. The reactions are usually carried out in the presence of a base, such as triethylamine, and a solvent like toluene or THF.
Major Products Formed: : The major products include biaryls, aryl amines, and various other organic compounds that are valuable in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In organic chemistry, Tris(dibenzylideneacetone)dipalladium(0) is a versatile catalyst for forming carbon-carbon and carbon-nitrogen bonds, which are fundamental in the synthesis of complex organic molecules.
Biology: : It is used in the synthesis of biologically active compounds, including natural products and pharmaceuticals.
Medicine: : The compound is employed in the development of drugs, particularly those involving palladium-catalyzed reactions.
Industry: : In the materials industry, it is used to create advanced polymers and other materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Other similar compounds include Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) and Pd2(dppf)Cl2 (Bis(diphenylphosphino)ferrocene palladium dichloride).
Uniqueness: : Tris(dibenzylideneacetone)dipalladium(0) is unique in its ability to easily displace its ligands, making it highly reactive and versatile in various cross-coupling reactions. Its dark-purple/brown color and solubility in organic solvents also distinguish it from other palladium catalysts.
Eigenschaften
CAS-Nummer |
52409-22-0 |
|---|---|
Molekularformel |
C34H28O2Pd2 |
Molekulargewicht |
681.4 g/mol |
IUPAC-Name |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium |
InChI |
InChI=1S/2C17H14O.2Pd/c2*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h2*1-14H;;/b2*13-11+,14-12+;; |
InChI-Schlüssel |
UAIGHKVNUNBRRZ-BACDDGDHSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd] |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tris(dibenzylideneacetone)dipalladium(0)?
A1: Tris(dibenzylideneacetone)dipalladium(0) has the molecular formula C51H42O3Pd2 and a molecular weight of 915.72 g/mol. []
Q2: Is there spectroscopic data available for tris(dibenzylideneacetone)dipalladium(0)?
A2: Yes, tris(dibenzylideneacetone)dipalladium(0) and its derivatives have been extensively characterized using various spectroscopic techniques, including NMR (1H, 13C, 29Si), IR, and UV-Vis spectroscopy. These techniques help determine the structure, purity, and electronic properties of the compound. [, , , , , ]
Q3: What is the significance of the chloroform adduct of tris(dibenzylideneacetone)dipalladium(0)?
A3: Tris(dibenzylideneacetone)dipalladium(0) often exists as a chloroform adduct, denoted as Pd2(dba)3•CHCl3. This adduct forms during recrystallization from chloroform and is more stable and easier to handle than the unsolvated complex. [, , ]
Q4: How does the presence of ligands affect the stability and reactivity of tris(dibenzylideneacetone)dipalladium(0)?
A4: The addition of external ligands, such as phosphines (e.g., Xantphos, Bippyphos) or N-heterocyclic carbenes (NHCs), can significantly influence the stability and reactivity of Pd2(dba)3 by altering the electronic and steric environment around the palladium center. This modulation is crucial for controlling its catalytic activity and selectivity in various reactions. [, , , ]
Q5: What are the primary catalytic applications of tris(dibenzylideneacetone)dipalladium(0)?
A5: Tris(dibenzylideneacetone)dipalladium(0) is a versatile catalyst widely employed in cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig reactions. These reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds, making them essential tools in organic synthesis. [, , , , , ]
Q6: Can you provide an example of how tris(dibenzylideneacetone)dipalladium(0) is used in a specific reaction?
A6: In a Suzuki-Miyaura reaction, Pd2(dba)3 catalyzes the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, forming a new carbon-carbon bond. This reaction is widely used in synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and materials. [, ]
Q7: How does the choice of ligand impact the selectivity of tris(dibenzylideneacetone)dipalladium(0) catalyzed reactions?
A7: The ligand significantly influences the reaction pathway and product distribution in Pd2(dba)3 catalyzed reactions. For instance, bulky, electron-rich phosphine ligands can favor the formation of a specific regioisomer or enantiomer, leading to highly selective transformations. [, , ]
Q8: What is the role of computational chemistry in understanding tris(dibenzylideneacetone)dipalladium(0) catalyzed reactions?
A8: Computational methods, such as density functional theory (DFT), help elucidate reaction mechanisms, identify key intermediates, and predict reaction outcomes. This information guides the rational design of more efficient and selective catalysts and reaction conditions. [, , ]
Q9: Are there any QSAR models developed for tris(dibenzylideneacetone)dipalladium(0) catalyzed reactions?
A9: While specific QSAR models for Pd2(dba)3 catalyzed reactions are not extensively reported, researchers often employ computational studies and data analysis to understand the structure-activity relationship (SAR) and optimize reaction parameters. This data-driven approach enables the fine-tuning of catalyst structures and reaction conditions for improved performance. [, ]
Q10: What are some essential resources for researching tris(dibenzylideneacetone)dipalladium(0) and related chemistry?
A10: Access to specialized equipment like Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) is crucial for characterization. Online databases like Reaxys, SciFinder, and the Cambridge Structural Database provide access to published research and crystallographic data, aiding in compound analysis and reaction design. []
Q11: What are some significant historical milestones in the research and application of tris(dibenzylideneacetone)dipalladium(0)?
A11: The discovery and development of Pd2(dba)3 as a stable and soluble source of Pd(0) was a significant milestone. This discovery opened new avenues for using palladium catalysts in organic synthesis. Further advancements include developing new ligands and reaction conditions to improve catalyst activity, selectivity, and functional group tolerance. []
Q12: What factors should be considered when choosing between tris(dibenzylideneacetone)dipalladium(0) and its alternatives?
A12: Considerations include the cost and availability of the palladium source, the reactivity and selectivity in the desired reaction, the ease of handling and storage, and the compatibility with other reagents and reaction conditions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B3426421.png)


![(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B3426444.png)
![Tris[MU-[(1,2-eta:4,5-eta)-(1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one]]DI-palladium](/img/structure/B3426453.png)



